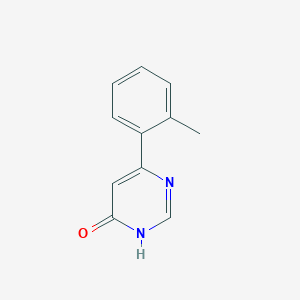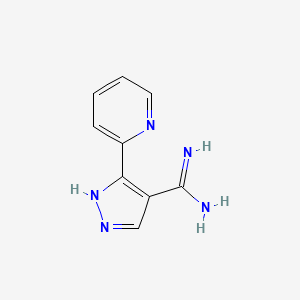
Sodium trichloromethanesulfonate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium trichloromethanesulfonate monohydrate: is a chemical compound with the molecular formula Na + .CCl3SO3-.H2O. It is a salt formed by the combination of sodium cations and trichloromethanesulfonate anions, with one molecule of water of crystallization. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be synthesized in a laboratory setting by reacting trichloromethanesulfonic acid with sodium hydroxide in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the monohydrate form.
Industrial Production Methods: On an industrial scale, the compound is produced through similar methods but with optimized reaction conditions to achieve higher yields and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it acts as a source of trichloromethanesulfonic acid.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Nucleophiles like alcohols or amines, along with suitable solvents, are used.
Major Products Formed:
Oxidation: Trichloromethanesulfonic acid derivatives.
Reduction: Reduced forms of trichloromethanesulfonic acid.
Substitution: Various substituted trichloromethanesulfonates.
Scientific Research Applications
Chemistry: Sodium trichloromethanesulfonate monohydrate is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other sulfur-containing compounds. Biology: It serves as a tool in biochemical studies, aiding in the investigation of enzyme mechanisms and metabolic pathways. Medicine: Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which sodium trichloromethanesulfonate monohydrate exerts its effects depends on the specific application. In organic synthesis, it acts as a source of trichloromethanesulfonic acid, which can facilitate various chemical transformations. The molecular targets and pathways involved are typically related to the specific reactions it participates in, such as nucleophilic substitution or oxidation processes.
Comparison with Similar Compounds
Sodium methanesulfonate: A simpler sulfonate salt with methanesulfonic acid as the anion.
Sodium trifluoromethanesulfonate: Contains a trifluoromethanesulfonic acid anion, which is more acidic and reactive.
Sodium chlorosulfonate: A related compound with a chlorosulfonic acid anion.
Uniqueness: Sodium trichloromethanesulfonate monohydrate is unique due to its trichloromethanesulfonic acid component, which imparts distinct chemical properties compared to other sulfonate salts. Its ability to participate in specific reactions and its utility in various applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
sodium;trichloromethanesulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl3O3S.Na.H2O/c2-1(3,4)8(5,6)7;;/h(H,5,6,7);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEXWMRBBDMXRA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])(Cl)(Cl)Cl.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl3NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)

![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)
![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)





![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)
